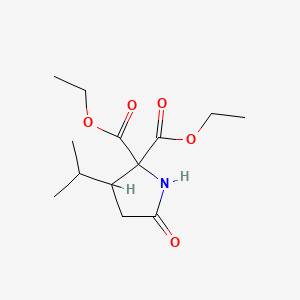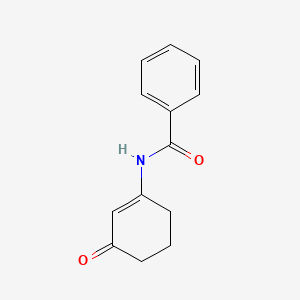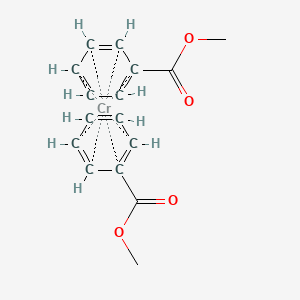
Diethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate is a chemical compound with the molecular formula C13H21NO5 and a molecular weight of 271.31 g/mol . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and is characterized by the presence of two ester groups and a ketone functional group.
Vorbereitungsmethoden
The synthesis of Diethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate typically involves the reaction of diethyl malonate with isopropylamine and ethyl acetoacetate under basic conditions. The reaction proceeds through a series of steps including condensation, cyclization, and esterification to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and purity.
Analyse Chemischer Reaktionen
Diethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction: The ketone group can be reduced to form secondary alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
Diethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate has various applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Industry: It can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate involves its interaction with various molecular targets and pathways. The ester groups can be hydrolyzed by esterases to form the corresponding carboxylic acids, which can then participate in further biochemical reactions. The ketone group can also undergo reduction or oxidation, affecting its reactivity and interactions with other molecules .
Vergleich Mit ähnlichen Verbindungen
Diethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate can be compared with other similar compounds such as:
Diethyl 2,2-pyrrolidinedicarboxylate: Lacks the isopropyl and ketone groups, resulting in different reactivity and applications.
Ethyl 3-isopropyl-5-oxo-2,2-pyrrolidinedicarboxylate: Contains only one ester group, affecting its solubility and reactivity.
3-Isopropyl-5-oxo-2,2-pyrrolidinedicarboxylic acid: Lacks the ester groups, making it more acidic and less lipophilic.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.
Eigenschaften
CAS-Nummer |
2445-91-2 |
|---|---|
Molekularformel |
C13H21NO5 |
Molekulargewicht |
271.31 g/mol |
IUPAC-Name |
diethyl 5-oxo-3-propan-2-ylpyrrolidine-2,2-dicarboxylate |
InChI |
InChI=1S/C13H21NO5/c1-5-18-11(16)13(12(17)19-6-2)9(8(3)4)7-10(15)14-13/h8-9H,5-7H2,1-4H3,(H,14,15) |
InChI-Schlüssel |
GHUDFDQSAFRDJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1(C(CC(=O)N1)C(C)C)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![hexyl [(E)-amino(4-aminophenyl)methylidene]carbamate](/img/structure/B14749808.png)

![Methyl[tris(methylsulfanyl)]stannane](/img/structure/B14749817.png)
![Benz[j]heptaphene](/img/structure/B14749824.png)

![1,2-diamino-9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-purine-6,8-dione](/img/structure/B14749826.png)







![6-methoxy-3-[[1-(2-phenylethyl)tetrazol-5-yl]-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]-1H-quinolin-2-one](/img/structure/B14749881.png)
